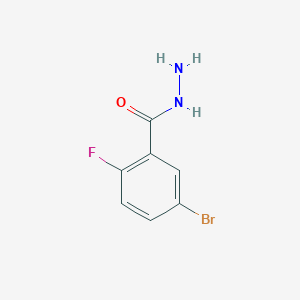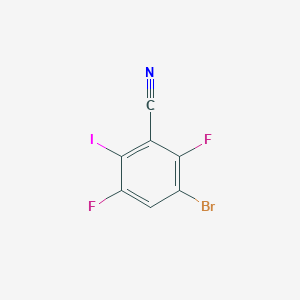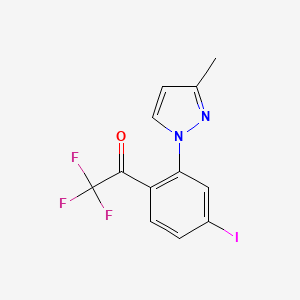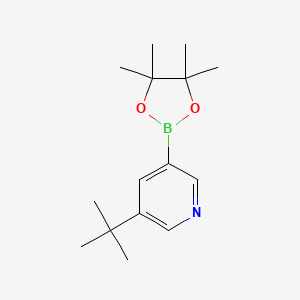![molecular formula C14H9F3N2 B13673566 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile. The reaction conditions are mild and the process exhibits a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Trifluoromethylation: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Trifluoromethylation: Electrophilic trifluoromethylating reagents based on sulfonium ylide skeleton are commonly used.
Substitution Reactions: Typical reagents include halogenating agents and nucleophiles.
Major Products Formed
Trifluoromethylation: The major product is the trifluoromethylated derivative of the imidazo[1,2-a]pyridine scaffold.
Substitution Reactions: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing drugs with potential therapeutic effects, such as anti-diabetic agents.
Chemical Biology: It is employed in studies to understand the biological mechanisms and interactions of trifluoromethylated compounds.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to act as selective glucagon-like peptide 1 receptor (GLP-1R) agonists, which can increase GLP-1 secretion and enhance glucose responsiveness . The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate: This compound is a selective GLP-1R agonist with potential anti-diabetic properties.
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds share the trifluoromethyl group and imidazo[1,2-a]pyridine scaffold, making them structurally similar.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other scientific research applications.
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-4-10(8-11)12-9-19-7-2-1-6-13(19)18-12/h1-9H |
InChI Key |
MGWGPKPUUGBGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


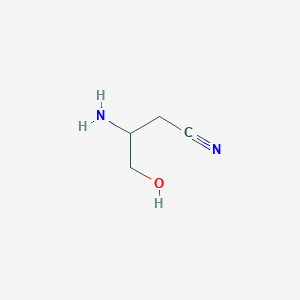




![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)

